molecular formula C11H12Cl3NO2 B12726610 5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride CAS No. 84509-18-2

5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride

Katalognummer: B12726610
CAS-Nummer: 84509-18-2
Molekulargewicht: 296.6 g/mol
InChI-Schlüssel: JEMYOIHJGYCUQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(321)octane hydrochloride is a synthetic compound known for its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride typically involves the reaction of 3,4-dichlorophenyl derivatives with azabicyclo compounds under controlled conditions. One common method includes the use of organic solvents and catalysts to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Wissenschaftliche Forschungsanwendungen

5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride is unique due to its specific combination of a dichlorophenyl group and an azabicyclo structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

84509-18-2

Molekularformel

C11H12Cl3NO2

Molekulargewicht

296.6 g/mol

IUPAC-Name

5-(3,4-dichlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C11H11Cl2NO2.ClH/c12-9-2-1-7(3-10(9)13)11-6-14-4-8(16-11)5-15-11;/h1-3,8,14H,4-6H2;1H

InChI-Schlüssel

JEMYOIHJGYCUQL-UHFFFAOYSA-N

Kanonische SMILES

C1C2COC(O2)(CN1)C3=CC(=C(C=C3)Cl)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.